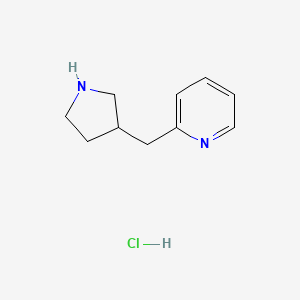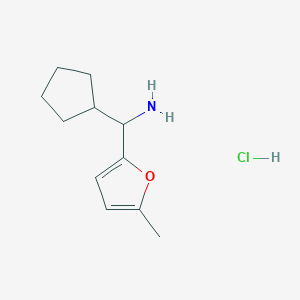
2-(3-éthyl-5-méthyl-1H-pyrazol-4-yl)éthan-1-ol
Vue d'ensemble
Description
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 3-position, a methyl group at the 5-position, and an ethan-1-ol group attached to the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Hydrazine Method: One common synthetic route involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out under acidic conditions and involves heating the mixture to facilitate ring closure.
Condensation Reaction: Another method involves the condensation of 3-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethyl magnesium bromide followed by hydrolysis to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 3- or 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone or 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanolamine or other reduced derivatives.
Substitution: Nitro- or halogen-substituted pyrazoles.
Applications De Recherche Scientifique
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Pyrazole derivatives are known for their pharmacological activities, and this compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific structure of the compound .
The pharmacokinetics of pyrazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action of pyrazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .
Comparaison Avec Des Composés Similaires
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but different positions of substituents.
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanoic acid: Oxidized form of the target compound.
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone: Oxidized form with a ketone group instead of a hydroxyl group.
Uniqueness: 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific arrangement of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-8-7(4-5-11)6(2)9-10-8/h11H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXLESSYSREHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)










